4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine
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Overview
Description
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 6th position, and a 3-methylphenylmethyl group attached to the nitrogen at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-6-methylpyrimidine. This can be achieved by reacting ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.
Substitution Reaction: The 4-ethoxy-6-methylpyrimidine is then subjected to a nucleophilic substitution reaction with 3-methylbenzylamine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution of the amino group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve the efficiency of the substitution reaction.
Catalysis: Employing catalysts to enhance reaction rates and selectivity, thereby reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents at elevated temperatures.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives with various substituents replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-6-methylpyrimidine: Lacks the N-[(3-methylphenyl)methyl] group, making it less complex and potentially less active biologically.
6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-ethoxy-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the methyl group at the 6th position, which can influence its steric and electronic properties.
Uniqueness
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1775088-51-1 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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